2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S3/c1-27-13-6-3-5-12(17(13)28-2)9-21-15(24)11-30-19-22-10-14(18(20)23-19)31(25,26)16-7-4-8-29-16/h3-8,10H,9,11H2,1-2H3,(H,21,24)(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQLTUWLATWKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with several functional groups, including a thiophene sulfonamide and an acetamide moiety. The presence of these groups suggests potential interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The thiophene sulfonamide group can engage in hydrogen bonding and other interactions with active sites on proteins, potentially inhibiting or modulating their activity. This can lead to alterations in various biochemical pathways, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing thiophene and pyrimidine structures have shown promising inhibitory effects on kinase enzymes, with some exhibiting over 80% inhibition in specific assays . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways such as VEGFR-2 and AKT .
Enzyme Inhibition
Compounds related to this structure have been evaluated for their enzyme inhibitory activities. Specifically, they have demonstrated significant inhibition against acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and bacterial infections .
Antimicrobial Activity
The biological activity extends to antimicrobial effects as well. Compounds bearing similar functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in antibiotic development .
Research Findings and Case Studies
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Similar compounds have demonstrated antimicrobial activity against common pathogens. The potential for this compound to act against bacteria such as Escherichia coli and Staphylococcus aureus has been noted, making it a candidate for further exploration in infectious disease treatment.
Synthetic Routes
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide typically involves several key steps:
-
Formation of the Pyrimidine Core :
- Achieved through a condensation reaction between thiophene-2-sulfonyl chloride and an appropriate amine.
-
Introduction of the Thioether Linkage :
- This step involves reacting the pyrimidine intermediate with a thiol compound under basic conditions.
-
Acetamide Formation :
- The acetamide moiety is formed by reacting the thioether intermediate with an acyl chloride.
-
Final Substitution :
- The final step involves nucleophilic substitution to introduce the 2,3-dimethoxyphenyl group.
Table 1: Summary of Biological Activities
Notable Research Insights
Research has indicated that derivatives of similar structures have shown promising results in clinical settings, particularly in anticancer studies where percent growth inhibitions (PGIs) were reported as high as 86% against certain cancer types . Additionally, molecular docking studies suggest that this compound may serve as a lead compound for further optimization aimed at enhancing its therapeutic efficacy .
Preparation Methods
Construction of the Pyrimidine Ring
The pyrimidine scaffold is assembled via pseudo-four-component reactions (pseudo-4CR) or three-component condensations (3CR), as demonstrated in the synthesis of analogous 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. For the target compound, a modified 3CR could involve:
- Condensation of malononitrile with thiophene-2-carbaldehyde and thiourea under basic conditions.
- Cyclization to form the pyrimidine ring, followed by sulfonation at C5 using chlorosulfonic acid.
A representative protocol from achieved 49% yield for similar pyrimidines using triethylamine in ethanol, though microwave-assisted conditions may enhance efficiency.
Sulfonation and Oxidation
The thiophene-2-sulfonyl group is introduced via a two-step process:
- Thioether formation : Reaction of 5-mercaptopyrimidine with thiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0°C.
- Oxidation : Treatment with NaIO₄ in aqueous DCM under reflux, yielding the sulfone. In, analogous sulfonylations achieved 67% yield after flash chromatography (DCM/MeOH 95:5).
Acetamide Linker Installation
Nucleophilic Substitution
The acetamide side chain is coupled to the pyrimidine thiol via SN2 reaction. Key steps include:
- Activation of 2-chloroacetamide using bases like K₂CO₃ in DMF.
- Reaction with pyrimidine thiol at 60–80°C for 6–12 hours.
Patent data from highlights the use of methylating reagents (e.g., methyl iodide, dimethyl sulfate) in aprotic solvents, achieving 58–60% yields after recrystallization. For the target compound, substituting methylating agents with chloroacetamide derivatives could enable analogous coupling.
Coupling with the Dimethoxyphenylmethyl Amine
Reductive Amination
The (2,3-dimethoxyphenyl)methanamine is synthesized via:
- Methylation of 2,3-dihydroxybenzaldehyde using dimethyl sulfate in NaOH.
- Reductive amination with ammonium acetate and NaBH₃CN in methanol.
Coupling this amine to the acetamide linker employs standard peptide chemistry (e.g., EDC/HOBt), though patent reports direct alkylation using iodomethane in DCM with 58.7% yield.
Optimization Strategies and Catalytic Innovations
Solvent and Catalyst Screening
Data from and suggest that polar aprotic solvents (DMF, DCM) enhance reaction rates for sulfur-based couplings, while protic solvents (ethanol, water) favor oxidation steps. Catalytic systems such as CuI/1,10-phenanthroline (for C–S bond formation) and TEMPO/NaClO (for sulfoxidations) may improve selectivity.
Purification and Characterization
Flash chromatography (DCM/MeOH gradients) and recrystallization (ethyl acetate/hexane) are critical for isolating intermediates, as evidenced by and. Purity exceeding 98% is achievable, with LC-MS and ¹H NMR (cf., Figure 2) confirming structural integrity.
Challenges and Limitations
- Regioselectivity in Sulfonation : Over-sulfonation at pyrimidine C2 and C5 positions necessitates careful stoichiometry.
- Racemization : The acetamide linker may induce chirality, requiring resolution techniques if enantiopure products are needed.
- Yield Optimization : Multi-step sequences accumulate losses; the highest reported yield for analogous compounds is 67%.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Catalyst Selection : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for pyrimidine-thiophene linkages) .
- Solvent and Temperature : Ethanol or toluene at 60–80°C improves solubility and reaction efficiency .
- Reaction Time : Extended durations (12–24 hrs) ensure completion, monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization removes impurities .
Table 1: Synthesis Optimization Parameters
| Parameter | Recommended Conditions | Evidence Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or CuI | |
| Solvent | Toluene/Ethanol (1:1) | |
| Temperature | 60–80°C | |
| Reaction Time | 12–24 hrs |
Q. What spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies sulfanyl (δ 3.8–4.2 ppm) and aromatic protons (δ 6.5–8.0 ppm). 13C NMR confirms carbonyl (δ 165–170 ppm) and pyrimidine carbons .
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O), and 3350 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]+ and fragmentation patterns .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes structurally similar to thienopyrimidine targets (e.g., EGFR, VEGFR) .
- Assay Types : Use fluorometric or colorimetric assays (e.g., ATPase activity for kinase inhibition) .
- Dose Range : Test 0.1–100 µM concentrations to establish IC₅₀ values .
- Controls : Include positive controls (e.g., Gefitinib for EGFR) and vehicle-only groups .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
- Systematic Substitution : Modify the thiophene-sulfonyl group (e.g., halogenation) or acetamide moiety (e.g., alkyl chain variations) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains .
- In Vitro Testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays .
Table 2: Key SAR Modifications
| Modification Site | Example Change | Impact on Activity | Evidence Source |
|---|---|---|---|
| Thiophene-sulfonyl | Br substitution | Enhanced kinase inhibition | |
| Pyrimidine amino group | Methylation | Altered solubility |
Q. How can contradictions in reported bioactivity across assay systems be resolved?
Methodological Answer:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and cellular proliferation assays .
- Assay Conditions : Control pH (7.4), temperature (37°C), and serum content to minimize variability .
- Structural Analogs : Compare with analogs (e.g., 877653-77-5) to isolate activity drivers .
Q. What computational approaches elucidate target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS) to identify key residues .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features (Schrödinger Phase) to guide derivative design .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .
Q. How should stability studies under varying pH and temperature be designed?
Methodological Answer:
- Accelerated Degradation : Incubate at 40°C/75% RH (ICH Q1A guidelines) for 1–3 months, monitoring via HPLC .
- pH Stability : Test in buffers (pH 1.2–9.0) for 24 hrs; degradation products analyzed via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
